Bisphenol B

Description

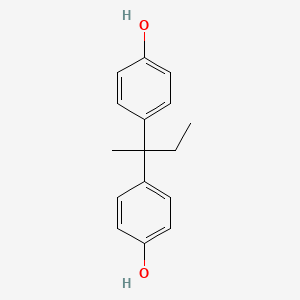

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-hydroxyphenyl)butan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVITOHKHWFJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022442 | |

| Record name | Bisphenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Approximate solubility per 100 g: water <0.1 g, Approximate solubility per 100 g: acetone 266 g; benzene 2.3 g; carbon tetrachloride <0.1 g; ether 133 g; methanol 166 g; V.M.P. naphtha <0.1 g | |

| Record name | Bisphenol B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystal or tan granules | |

CAS No. |

77-40-7 | |

| Record name | Bisphenol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bisphenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1-methylpropylidene)bisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RC731TJJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

120.5 °C | |

| Record name | Bisphenol B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Bisphenol B synthesis from phenol and ethyl methyl ketone

An In-depth Technical Guide to the Synthesis of Bisphenol B from Phenol and Methyl Ethyl Ketone

Introduction

This compound (BPB), systematically known as 2,2-bis(4-hydroxyphenyl)butane, is an organic compound belonging to the bisphenol family. It is structurally similar to the more widely known Bisphenol A (BPA), with the key difference being the substitution of a methyl ethyl ketone (MEK) derived backbone for the acetone-derived backbone in BPA. BPB is prepared by the condensation reaction of phenol and methyl ethyl ketone[1]. Like other bisphenols, it serves as a monomer in the production of certain polymers, including specialized polycarbonates and epoxy resins[1]. This guide provides a detailed technical overview of the synthesis of this compound, focusing on the underlying chemical principles, experimental procedures, and purification methods, intended for researchers and professionals in chemical and pharmaceutical development.

Core Chemical Reaction

The synthesis of this compound is an acid-catalyzed condensation reaction. Two equivalents of phenol react with one equivalent of methyl ethyl ketone to form one molecule of this compound and one molecule of water. The reaction is an example of electrophilic aromatic substitution.

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed electrophilic substitution mechanism, which is common for the production of various bisphenols[2][3].

-

Protonation of Ketone : The reaction is initiated by the protonation of the carbonyl oxygen of methyl ethyl ketone by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

-

Formation of Carbocation : The protonated ketone is in equilibrium with its resonance-stabilized secondary carbocation.

-

First Electrophilic Attack : The electron-rich aromatic ring of a phenol molecule attacks the carbocation. The attack occurs predominantly at the para position relative to the hydroxyl group due to steric hindrance and electronic activation.

-

Intermediate Formation : This attack forms a protonated intermediate, which quickly loses a proton to restore aromaticity, resulting in a tertiary alcohol derivative.

-

Dehydration : The tertiary alcohol is protonated by the acid catalyst, followed by the elimination of a water molecule to form a new, stabilized carbocation.

-

Second Electrophilic Attack : A second molecule of phenol attacks this newly formed carbocation, again at the para position.

-

Final Product Formation : The resulting intermediate is deprotonated to regenerate the aromatic ring and the acid catalyst, yielding the final this compound product.

Experimental Protocols

The industrial production of bisphenols is often a continuous process utilizing packed bed reactors, followed by extensive purification steps[2]. The following protocols are generalized from common methods for bisphenol synthesis.

Synthesis of Crude this compound

This protocol describes a typical laboratory or industrial batch/continuous synthesis process using a solid acid catalyst.

-

Reactor Setup : A packed bed reactor is filled with a suitable acidic ion-exchange resin, such as a sulfonated polystyrene resin cross-linked with divinylbenzene[2][3]. For a batch process, a stirred tank reactor is used with the resin in slurry.

-

Reactant Preparation : A feed mixture is prepared containing an excess of phenol relative to methyl ethyl ketone. The molar ratio of phenol to MEK can range from 2:1 to as high as 20:1 to maximize ketone conversion and suppress side reactions[4].

-

Reaction Execution :

-

Effluent Collection : The reactor effluent, containing this compound, unreacted phenol and MEK, water, and various by-products, is collected for purification[4]. By-products can include isomers (ortho,para-BPB) and other condensation products[5].

Purification of this compound by Crystallization

High-purity this compound is required for polymerization, making purification a critical step. Melt crystallization or solution crystallization are common methods[5][6].

-

Removal of Unreacted Phenol : The crude product stream is first treated to remove the bulk of the unreacted phenol, typically via distillation or flashing under reduced pressure[4][5].

-

Preparation of Crystallization Mixture : The phenol-lean crude BPB is mixed with water. The weight ratio of water to crude bisphenol can be between 1:1 and 3:1[7]. The mixture is heated to a temperature above 100°C under pressure to form a single liquid phase or a slurry where all solids are dissolved[6][7].

-

Crystallization : The hot mixture is then cooled to induce crystallization. This is often achieved by adiabatic cooling, where the pressure is reduced, causing the water to flash and cool the mixture to a temperature between 55°C and 75°C[7].

-

Crystal Separation : The resulting slurry of pure this compound crystals in the mother liquor is transferred to a filtration or centrifugation unit to separate the solid crystals[7].

-

Washing : The separated crystals are washed with hot, deionized water (typically 85°C to 100°C) to remove any remaining mother liquor and impurities from the crystal surfaces[7].

-

Drying : The washed crystals are dried under vacuum to yield the final high-purity this compound product. The final purity can exceed 99.5%[5].

Data Presentation

The following tables summarize typical parameters and expected outcomes for the synthesis of bisphenols, which are applicable to this compound.

Table 1: Typical Reaction Conditions for Bisphenol Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Phenol : Ketone Molar Ratio | 2:1 to 20:1 | [4] |

| Catalyst | Acidic Ion-Exchange Resin | [2][4] |

| Temperature | 60 - 95 °C | [4] |

| Pressure | > 1 atm |[5] |

Table 2: Representative Performance and Purity Data

| Metric | Value | Reference |

|---|---|---|

| Ketone Conversion | > 90% | [2] |

| para,para-Bisphenol Selectivity | > 94% | [2] |

| Final Purity (after crystallization) | > 99.5% |[5] |

Process Visualization

The overall workflow from reactants to the purified product can be visualized as a multi-stage process.

Caption: General experimental workflow for this compound production.

References

- 1. This compound | C16H18O2 | CID 66166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 3. US6884894B2 - Method for producing bisphenol catalysts and bisphenols - Google Patents [patents.google.com]

- 4. EP0469689A2 - Process for the production of a bisphenol - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US5512700A - Process for purifying a bisphenol - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 2,2-bis(4-hydroxyphenyl)butane (Bisphenol B)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-bis(4-hydroxyphenyl)butane, commonly known as Bisphenol B (BPB), is a chemical compound of significant interest due to its structural similarity to Bisphenol A (BPA) and its applications in the manufacturing of polymers.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of BPB, with a particular focus on its endocrine-disrupting properties and the associated signaling pathways. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development.

Chemical Structure and Identification

This compound is a bisphenol compound where two hydroxyphenyl groups are attached to the second carbon atom of a butane chain.[2]

-

IUPAC Name: 4-[2-(4-hydroxyphenyl)butan-2-yl]phenol[2]

-

CAS Number: 77-40-7[2]

-

Molecular Formula: C₁₆H₁₈O₂[2]

-

Molecular Weight: 242.31 g/mol [2]

-

Synonyms: 4,4'-(2,2-butanediyl)diphenol, p,p'-sec-Butylidenediphenol, BB-B[2]

Physicochemical Properties

This compound is a crystalline or tan granular substance at room temperature.[2] It is insoluble in water but soluble in organic solvents such as acetone, benzene, ether, and methanol.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 242.31 g/mol | [3] |

| Melting Point | 126°C | [3] |

| Appearance | Crystal or tan granules | [2] |

| Water Solubility | Insoluble | [4] |

| pKa | 10.27 ± 0.10 (Predicted) | [4] |

Synthesis of 2,2-bis(4-hydroxyphenyl)butane

This compound is typically synthesized through the condensation reaction of phenol and 2-butanone (methyl ethyl ketone) in the presence of an acid catalyst.[5]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of bisphenol synthesis.

Materials:

-

Phenol (2 moles)

-

2-Butanone (1 mole)

-

Gaseous Hydrogen Chloride (catalyst)

-

Chlorobenzene (solvent)

-

Near-boiling water

Procedure:

-

A mixture of 2 moles of phenol and 1 mole of 2-butanone is prepared in a reaction vessel equipped with a stirrer.

-

Gaseous hydrogen chloride is slowly passed into the mixture under stirring, maintaining the reaction temperature between 15-20°C. The addition of hydrogen chloride is controlled to be completed within 3 hours.[5]

-

The progress of the reaction can be monitored by observing the color change of the reaction mixture.[5]

-

After the reaction is complete, the mixture is dissolved in chlorobenzene.

-

The chlorobenzene solution is washed with two portions of near-boiling water to remove any unreacted hydrogen chloride.[5]

-

The chlorobenzene layer is then neutralized.

-

Water, chlorobenzene, and unreacted phenol are removed by distillation, initially at atmospheric pressure and then under reduced pressure, to yield the crude product. The yield is reported to be quantitative.[5]

-

Further purification can be achieved by recrystallization from a suitable solvent like methanol.[6]

Analytical Methods for the Determination of this compound

Several analytical methods are available for the detection and quantification of this compound in various matrices, including environmental and biological samples. High-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.[2][7]

Experimental Protocol: Determination of this compound by HPLC with Fluorescence Detection

This protocol is a generalized procedure for the analysis of BPB in liquid samples.

Materials:

-

Sample containing this compound

-

C18 Solid-Phase Extraction (SPE) cartridge

-

Florisil cartridge

-

Methanol (for elution)

-

Acetonitrile (mobile phase component)

-

Water (mobile phase component)

-

This compound standard solution

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

The liquid sample is passed through a C18 SPE cartridge to retain the analyte.

-

The cartridge is then washed to remove interfering substances.

-

This compound is eluted from the cartridge using methanol.

-

An additional cleanup step using a Florisil cartridge can be performed for complex matrices.[2]

-

-

HPLC Analysis:

-

The extracted and purified sample is injected into a reversed-phase HPLC system.

-

Separation is achieved using a C18 column with a mobile phase typically consisting of a gradient of acetonitrile and water.

-

Detection is performed using a fluorescence detector. The excitation and emission wavelengths for bisphenols are generally around 230 nm and 300 nm, respectively.[8]

-

-

Quantification:

-

A calibration curve is generated using standard solutions of this compound of known concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. The detection limits for this method can be in the range of 0.20 ng/mL.[2]

-

Experimental Protocol: Determination of this compound by GC-MS

This protocol outlines a general procedure for BPB analysis using GC-MS, which often requires derivatization.

Materials:

-

Sample containing this compound

-

Extraction solvent (e.g., tetrachloroethylene)

-

Dispersive solvent (e.g., acetonitrile)

-

Derivatizing agent (e.g., acetic anhydride or N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)[7][9]

-

This compound standard solution

Procedure:

-

Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME and Derivatization):

-

An aliquot of the sample (or an aqueous extract) is placed in a conical tube.

-

A mixture of the extraction solvent, dispersive solvent, and derivatizing agent is rapidly injected into the sample. A cloudy solution forms.[7]

-

The mixture is centrifuged to sediment the extraction solvent containing the derivatized analyte.[7]

-

-

GC-MS Analysis:

-

The sedimented phase is collected and injected into the GC-MS system.

-

The GC separates the derivatized this compound from other components.

-

The mass spectrometer detects and quantifies the derivatized analyte.

-

-

Quantification:

-

Quantification is performed using a calibration curve prepared from derivatized standards. This method can achieve low limits of detection, in the range of 0.05 µg/L.[2]

-

Biological Activity and Toxicology

This compound is recognized as an endocrine-disrupting chemical (EDC).[10] Its structural similarity to estrogen allows it to interact with estrogen receptors, potentially leading to adverse health effects.[11] Studies have shown that BPB can exhibit estrogenic activity, in some cases greater than that of BPA.[10][12]

The primary mechanism of its estrogenic effects is believed to be through the G protein-coupled estrogen receptor (GPER) pathway.[12] Binding of BPB to GPER can trigger downstream signaling cascades, influencing cellular processes such as proliferation and migration.[11][12]

Signaling Pathway of this compound via GPER

This compound has been shown to exert its estrogenic effects through the G protein-coupled estrogen receptor (GPER) signaling pathway. The binding of BPB to GPER initiates a cascade of intracellular events, including the activation of extracellular signal-regulated kinases (ERK) and the PI3K/Akt pathway, which are involved in cell proliferation and survival.[12][13]

Caption: GPER-mediated signaling pathway activated by this compound.

Experimental Workflow for Assessing Estrogenic Activity

A typical workflow to investigate the estrogenic activity of a compound like this compound involves a series of in vitro assays.

Caption: Workflow for evaluating the estrogenic activity of this compound.

Applications and Exposure

This compound is primarily used in the manufacturing of phenolic and polycarbonate resins.[2][5] Occupational exposure can occur through dermal contact in industrial settings where it is produced or used.[2] The general population may be exposed to BPB through the ingestion of contaminated food and dermal contact with products containing this compound.[2]

Conclusion

2,2-bis(4-hydroxyphenyl)butane is a compound of considerable scientific and regulatory interest. Its role as a monomer in polymer production is paralleled by concerns over its endocrine-disrupting properties, which may be mediated through the GPER signaling pathway. The provided technical information and experimental protocols offer a foundation for researchers and drug development professionals to further investigate the properties, biological activities, and potential health implications of this compound. A thorough understanding of its chemical behavior and toxicological profile is essential for risk assessment and the development of safer alternatives.

References

- 1. Bisphenol - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H18O2 | CID 66166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-Bis(4-hydroxyphenyl)butane CAS#: 77-40-7 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,2-Bis(4-hydroxyphenyl)butane | 77-40-7 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. library.dphen1.com [library.dphen1.com]

- 8. Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. library.dphen1.com [library.dphen1.com]

- 10. portal.research.lu.se [portal.research.lu.se]

- 11. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bisphenol AF and this compound Exert Higher Estrogenic Effects than Bisphenol A via G Protein-Coupled Estrogen Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Bisphenol B: A Technical Guide to its Action as an Endocrine Disruptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol B (BPB), a structural analog of the well-characterized endocrine disruptor Bisphenol A (BPA), is increasingly scrutinized for its potential to interfere with the endocrine system. This technical guide provides an in-depth analysis of the molecular mechanisms through which BPB exerts its endocrine-disrupting effects. By summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a comprehensive resource for professionals in research and drug development.

Core Mechanisms of Endocrine Disruption

This compound disrupts the endocrine system through a variety of mechanisms, primarily by interacting with nuclear hormone receptors and activating non-genomic signaling pathways. Its actions mimic or antagonize the effects of endogenous hormones, leading to potential adverse health outcomes. The primary targets of BPB include estrogen receptors (ERs), androgen receptors (ARs), and thyroid hormone receptors (TRs). Furthermore, BPB has been shown to interfere with steroidogenesis, the process of hormone synthesis.

Interaction with Nuclear Receptors

Estrogen Receptors (ERα and ERβ)

BPB is recognized as an estrogenic compound, capable of binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) to initiate downstream signaling cascades. In vitro studies, such as competitive binding assays and reporter gene assays, have consistently demonstrated the estrogenic activity of BPB.[1] In human estrogen receptor α (hERα) transactivation assays using vertebrate reporter cell lines, the half-maximal effective concentration (EC50) values for BPB range from 0.07 to 0.3 µM.[1] In similar assays conducted in yeast, the EC50 values are between 0.59 and 5 µM.[1] Notably, in most assays, BPB's potency is considered similar to or even greater than that of BPA.[1]

Androgen Receptor (AR)

In addition to its estrogenic effects, BPB exhibits anti-androgenic activity. It can act as an antagonist to the androgen receptor, thereby inhibiting the biological effects of androgens like testosterone. Comparative studies have shown that BPB is among the bisphenol analogs with significant inhibitory effects on the androgenic activity of 5α-dihydrotestosterone.[2][3][4]

Thyroid Hormone Receptors (TRs)

The structural similarity of bisphenols to thyroid hormones raises concerns about their potential to disrupt thyroid signaling. While direct quantitative data for BPB's interaction with thyroid receptors is less abundant compared to its estrogenic and androgenic activities, studies on BPA and other analogs suggest that this is a plausible mechanism of action.[5][6] Bisphenols can act as antagonists to thyroid receptors, affecting TR-mediated transcriptional activity.[6]

Non-Genomic Signaling Pathways

G Protein-Coupled Estrogen Receptor (GPER)

BPB can initiate rapid, non-genomic signaling events through the G protein-coupled estrogen receptor (GPER). This pathway is distinct from the classical nuclear receptor signaling and involves the activation of intracellular second messengers. Studies have shown that BPB, along with other BPA analogs, can bind to and activate GPER.[7][8] This activation leads to downstream effects such as calcium mobilization and increased cyclic AMP (cAMP) production.[7] The binding of BPB to GPER can lead to the activation of signaling cascades involving extracellular signal-regulated kinase (ERK) and protein kinase B (Akt), which can influence cell proliferation and migration.[8][9][10] BPB has been shown to have a higher binding affinity for GPER than BPA, suggesting a potentially more potent effect through this pathway.[7]

Interference with Steroidogenesis

BPB can disrupt the synthesis of steroid hormones by affecting the expression and activity of key enzymes in the steroidogenic pathway. The H295R in vitro assay is a key tool for investigating these effects. Studies using this cell line have shown that exposure to BPB can lead to decreased production of androstenedione and testosterone, while increasing the levels of estrone.[11][12] This alteration in hormone production can have significant impacts on reproductive health and development.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the endocrine-disrupting activities of this compound, with comparative values for Bisphenol A where available.

Table 1: Estrogenic Activity of this compound

| Assay Type | Receptor | Species | Cell Line/System | Endpoint | BPB Value (µM) | BPA Value (µM) | Reference |

| Transactivation | hERα | Human | Vertebrate Reporter Cells | EC50 | 0.07 - 0.3 | - | [1] |

| Transactivation | hERα | Yeast | Yeast-based Reporter | EC50 | 0.59 - 5 | - | [1] |

| Competitive Binding | ER | Rat | Uterine Cytosol | IC50 | - | - | [1] |

Table 2: Anti-Androgenic Activity of this compound

| Assay Type | Receptor | Species | Cell Line/System | Endpoint | BPB Value (µM) | BPA Value (µM) | Reference |

| Reporter Gene Assay | AR | Mouse | NIH3T3 | IC50 | - | 0.746 | [13][14] |

Table 3: Effects of this compound on Steroidogenesis in H295R Cells

| Hormone Measured | Effect | Lowest Observed Effect Concentration (LOEC) of BPB | Reference |

| Androstenedione | Decrease | Low micromolar range | [11] |

| Testosterone | Decrease | Low micromolar range | [11][12] |

| Cortisol | Decrease | Low micromolar range | [11] |

| Estrone | Increase | Low micromolar range | [11] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Nuclear Receptor Signaling

GPER-Mediated Non-Genomic Signaling

Disruption of Steroidogenesis

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of common experimental protocols used to assess the endocrine-disrupting potential of this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to estrogen receptors.

-

Materials: Rat uterine cytosol (as a source of ERs), [³H]-17β-estradiol, unlabeled 17β-estradiol (for standard curve), test compound (BPB), assay buffer, hydroxylapatite slurry.

-

Procedure:

-

A constant amount of rat uterine cytosol and [³H]-17β-estradiol are incubated with increasing concentrations of the test compound.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Bound and free radioligand are separated using a hydroxylapatite slurry.

-

The amount of bound radioactivity is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

Androgen Receptor Reporter Gene Assay

This assay measures the ability of a chemical to induce or inhibit gene expression mediated by the androgen receptor.

-

Materials: A suitable mammalian cell line (e.g., CV-1, HepG2) transiently or stably transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or CAT). Dihydrotestosterone (DHT) as a reference agonist, and an anti-androgen like flutamide as a reference antagonist.

-

Procedure:

-

Transfected cells are plated in multi-well plates.

-

Cells are treated with various concentrations of the test compound in the presence (for antagonist testing) or absence (for agonist testing) of a fixed concentration of DHT.

-

After an incubation period, cells are lysed, and the reporter gene activity (e.g., luciferase luminescence) is measured.

-

EC50 (for agonists) or IC50 (for antagonists) values are determined from the dose-response curves.

-

H295R Steroidogenesis Assay

This in vitro assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones.

-

Materials: H295R cells, cell culture medium, test compound (BPB), and analytical methods for hormone quantification (e.g., ELISA or LC-MS/MS).

-

Procedure:

-

H295R cells are cultured in multi-well plates.

-

Cells are exposed to a range of concentrations of the test compound for a specified period (e.g., 48 hours).

-

The culture medium is collected, and the concentrations of various steroid hormones (e.g., testosterone, estradiol, progesterone, cortisol) are measured.

-

Cell viability is assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.

-

Changes in hormone production relative to a vehicle control are analyzed to determine the effect of the test compound.

-

GPER-Mediated Calcium Mobilization Assay

This assay measures the rapid increase in intracellular calcium concentration following the activation of GPER.

-

Materials: A cell line expressing GPER (e.g., SKBR3), a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), and a fluorescence plate reader.

-

Procedure:

-

Cells are loaded with the calcium-sensitive dye.

-

The baseline fluorescence is measured.

-

The test compound (BPB) is added, and the change in fluorescence intensity is monitored over time.

-

An increase in fluorescence indicates a rise in intracellular calcium, signifying GPER activation.

-

Cell Migration Assays (Wound-Healing and Boyden Chamber)

These assays assess the effect of a compound on cell motility, a process that can be influenced by GPER signaling.

-

Wound-Healing Assay:

-

A confluent monolayer of cells is "wounded" by creating a scratch.

-

Cells are treated with the test compound.

-

The rate of wound closure is monitored and quantified over time using microscopy.

-

-

Boyden Chamber Assay:

-

A porous membrane separates two chambers.

-

Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber.

-

The test compound is added to assess its effect on the migration of cells through the membrane towards the chemoattractant.

-

Migrated cells on the lower side of the membrane are stained and counted.

-

Conclusion

This compound is a potent endocrine disruptor with a multifaceted mechanism of action that includes interactions with nuclear receptors (ERα, ERβ, AR, and potentially TR), activation of non-genomic signaling through GPER, and interference with steroidogenesis. The available quantitative data suggest that BPB's potency is often comparable to, and in some cases greater than, that of BPA. This technical guide provides a foundational understanding of BPB's endocrine-disrupting properties, offering valuable information for researchers, scientists, and drug development professionals to inform further investigation and risk assessment. The detailed experimental protocols and signaling pathway diagrams serve as practical tools to facilitate future research in this critical area of environmental health and toxicology.

References

- 1. Evidence for this compound Endocrine Properties: Scientific and Regulatory Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. | Semantic Scholar [semanticscholar.org]

- 5. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bisphenols as Environmental Triggers of Thyroid Dysfunction: Clues and Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bisphenol AF and this compound Exert Higher Estrogenic Effects than Bisphenol A via G Protein-Coupled Estrogen Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro [mdpi.com]

- 13. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Estrogenic Activity of Bisphenol B: An In-Depth Technical Review

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the in vitro and in vivo estrogenic activity of Bisphenol B (BPB), a structural analog of Bisphenol A (BPA). The document summarizes key quantitative data, details common experimental protocols used for assessment, and visualizes the known signaling pathways through which BPB exerts its estrogenic effects. This information is intended to serve as a foundational resource for researchers in toxicology, endocrinology, and drug development.

Introduction

This compound (BPB), structurally similar to the well-studied endocrine disruptor Bisphenol A (BPA), is increasingly scrutinized for its own potential to interfere with hormonal systems.[1] Like BPA, BPB's chemical structure allows it to interact with estrogen receptors (ERs), mimicking the effects of the natural hormone 17β-estradiol (E2).[2] This interaction can trigger a cascade of cellular events, leading to potential adverse health effects.[3] This guide synthesizes the current scientific literature on the estrogenic activity of BPB, presenting quantitative data, experimental methodologies, and mechanistic insights to inform future research and risk assessment.

Quantitative Assessment of Estrogenic Activity

The estrogenic potency of BPB has been evaluated in numerous studies, often in direct comparison to BPA. The following tables summarize the quantitative data from various in vitro assays.

Table 1: Estrogen Receptor Transcriptional Activation

| Compound | Receptor | Cell Line | Assay Type | EC50 | Relative Potency (BPA=1) | Reference |

| BPB | ERα | HepG2 | Luciferase Reporter | - | 3.8 | [4] |

| BPB | hERα | Yeast | Reporter Assay | 0.59 - 5 µM | - | [1] |

| BPB | hERα | Vertebrate Cells | Reporter Assay | 0.07 - 0.3 µM | - | [1] |

| BPA | ERα | HepG2 | Luciferase Reporter | >28,000-fold less potent than E2 | 1 | [4] |

Table 2: Estrogen Receptor Binding Affinity

| Compound | Receptor | Assay Type | IC50 / RBA | Notes | Reference |

| BPB | hGPER | Competitive Binding | 8.8% RBA (vs. E2) | Higher affinity for GPER than hERα. | [1] |

| BPB | hERα | Competitive Binding | <1% RBA (vs. E2) | [1] | |

| BPAF & BPB | GPER | Fluorescence Competitive Binding | ~9-fold higher affinity than BPA | [5][6] | |

| BPA | ERα | - | 1000- to 2000-fold less than E2 | [2] |

Table 3: Cell Proliferation in ER-Positive Breast Cancer Cells

| Compound | Cell Line | Effective Concentration | Notes | Reference |

| BPB | MCF-7 | - | Induced proliferation | |

| BPA | MCF-7 CV | 10⁻⁶ M to 10⁻⁵ M | Dose-dependent increase in cell viability | [7] |

| BPS | MCF-7 CV | 10⁻⁶ M to 10⁻⁵ M | Dose-dependent increase in cell viability | [7] |

| BPF | MCF-7 CV | 10⁻⁷ M to 10⁻⁵ M | Dose-dependent increase in cell viability | [7] |

Experimental Protocols

A variety of standardized and specialized assays are employed to characterize the estrogenic activity of compounds like BPB. Below are detailed methodologies for some of the key experiments cited in the literature.

In Vitro Assays

1. Estrogen Receptor Transcriptional Activation Assay (Luciferase Reporter Gene Assay)

-

Objective: To measure the ability of a test compound to activate estrogen receptors (ERα or ERβ), leading to the transcription of a reporter gene (luciferase).

-

Cell Line: Human hepatoma cells (HepG2) or human embryonic kidney cells (HEK293) are commonly used due to their low endogenous ER expression.

-

Methodology:

-

Cells are transiently transfected with two plasmids: one expressing the human ERα or ERβ and another containing an estrogen response element (ERE) upstream of the luciferase gene.

-

Transfected cells are then treated with various concentrations of the test compound (e.g., BPB) or a positive control (e.g., E2) for a specified period (typically 24 hours).

-

After incubation, cells are lysed, and the luciferase activity is measured using a luminometer.

-

The results are expressed as a fold induction over the vehicle control. EC50 values (the concentration at which 50% of the maximal response is observed) are calculated to determine the potency of the compound.[4]

-

2. Cell Proliferation Assay (e.g., MTT Assay)

-

Objective: To assess the effect of a test compound on the proliferation of estrogen-sensitive cells.

-

Cell Line: ER-positive human breast cancer cell lines, such as MCF-7, are typically used.[8]

-

Methodology:

-

MCF-7 cells are seeded in 96-well plates and allowed to attach.

-

The cells are then treated with various concentrations of the test compound for a period of 48 to 72 hours.[8]

-

Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The absorbance is directly proportional to the number of viable cells, and the results can be used to determine the proliferative or cytotoxic effects of the compound.[8]

-

In Vivo Assays

1. Uterotrophic Assay

-

Objective: To assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[9][10]

-

Animal Model: Immature female rats or mice are commonly used.[11][12]

-

Methodology:

-

Immature female rodents (e.g., postnatal day 18-20) are administered the test compound daily for three consecutive days via oral gavage or subcutaneous injection.[9]

-

A positive control group (e.g., treated with ethinyl estradiol) and a vehicle control group are included.

-

On the fourth day, the animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).[9]

-

A statistically significant increase in uterine weight compared to the vehicle control group indicates an estrogenic effect.[9]

-

Signaling Pathways of this compound

BPB is known to exert its estrogenic effects through multiple signaling pathways, primarily involving the nuclear estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER).

Nuclear Estrogen Receptor Signaling

Upon entering a cell, BPB can bind to ERα and ERβ located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dimerize and translocate to the nucleus if it is not already there. The BPB-ER complex then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of target genes. This genomic pathway is responsible for many of the long-term effects of estrogens, including cell proliferation and differentiation.[2]

Nuclear Estrogen Receptor Signaling Pathway for BPB.

G Protein-Coupled Estrogen Receptor (GPER) Signaling

In addition to the classical nuclear pathway, BPB can also activate rapid, non-genomic signaling through the G protein-coupled estrogen receptor (GPER), located on the cell membrane.[5][6] Binding of BPB to GPER can lead to the rapid activation of intracellular signaling cascades, such as the mobilization of intracellular calcium (Ca2+) and the production of cyclic AMP (cAMP).[5][6] These signaling events can influence a variety of cellular processes, including cell migration and proliferation.[5] Studies have shown that BPB can bind to GPER with a higher affinity than BPA, suggesting that this pathway may be particularly important for the estrogenic effects of BPB.[5][6]

GPER-Mediated Signaling Pathway for BPB.

Experimental Workflow for Assessing Estrogenic Activity

The assessment of a compound's estrogenic activity typically follows a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo models.

References

- 1. Evidence for this compound Endocrine Properties: Scientific and Regulatory Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for this compound Endocrine Properties: Scientific and Regulatory Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bisphenol AF and this compound Exert Higher Estrogenic Effects than Bisphenol A via G Protein-Coupled Estrogen Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immature rat uterotrophic assay of bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uterotrophic activity of bisphenol A in the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 12. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of a BPA Analog: A Toxicological and Risk Assessment of Bisphenol B

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

As scrutiny of bisphenol A (BPA) intensifies, its structural analog, bisphenol B (BPB), has emerged as a potential substitute, raising critical questions about its own safety profile. This in-depth guide provides a thorough toxicological profile and risk assessment of BPB, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key molecular pathways to equip researchers with the essential knowledge to navigate the complexities of this emerging compound.

Physicochemical and Toxicokinetic Profile of this compound

This compound, or 4,4'-(sec-butylidene)diphenol, shares a close structural resemblance to BPA.[1] Its physicochemical properties are fundamental to understanding its environmental fate and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[2-(4-hydroxyphenyl)butan-2-yl]phenol | [2] |

| CAS Number | 77-40-7 | [2] |

| Molecular Formula | C₁₆H₁₈O₂ | [2][3] |

| Molecular Weight | 242.31 g/mol | [1][2] |

| Appearance | Crystalline or tan granular substance | [2] |

| Water Solubility | Insoluble | [2] |

| Organic Solvent Solubility | Soluble in acetone, benzene, ether, methanol; slightly soluble in carbon tetrachloride and naphtha | [2] |

The toxicokinetics of BPB—its absorption, distribution, metabolism, and excretion (ADME)—are crucial for determining its internal dose and potential for target organ toxicity. While comprehensive human data for BPB is limited, studies on BPA and other analogs provide a framework for understanding its likely behavior. Following oral exposure, bisphenols are generally well-absorbed and undergo extensive first-pass metabolism in the intestine and liver, primarily through glucuronidation and sulfation, to facilitate excretion.[4][5][6] However, the unconjugated, biologically active form can still be detected in circulation.[7]

Table 2: Comparative Toxicokinetic Parameters of Bisphenols

| Parameter | Bisphenol A (BPA) | Bisphenol S (BPS) | Bisphenol F (BPF) | Bisphenol AF (BPAF) | Source |

| Route of Exposure | Oral (gavage) | Oral (gavage) | Oral (gavage) | Oral (gavage) | [4][8][9] |

| Species | Rat, Mouse, Sheep | Rat, Mouse, Sheep | Sheep | Rat, Mouse | [4][8][9] |

| Time to Max. Plasma Concentration (Tmax) | ≤ 2.20 h (rat, free) | ≤ 2.27 h (rat, free) | 3.0 h (sheep, fetal) | ≤ 2.20 h (rat, free) | [8][9] |

| Plasma Elimination Half-life (t½) | ≤ 3.35 h (rat, free) | 5.77–11.9 h (rat, free) | 8.5 h (sheep, fetal) | ≤ 3.35 h (rat, free) | [8][9] |

| Bioavailability | ~1% (rat) | - | - | ~1% (rat) | [8] |

Toxicodynamics: The Endocrine-Disrupting Mechanisms of this compound

The primary toxicological concern surrounding BPB is its activity as an endocrine-disrupting chemical (EDC). Like BPA, BPB exerts estrogenic effects, interfering with the body's natural hormonal signaling.[1]

Interaction with Estrogen Receptors

BPB's estrogenic activity is mediated through its interaction with multiple estrogen receptors:

-

Nuclear Estrogen Receptors (ERα and ERβ): These receptors function as ligand-activated transcription factors that regulate gene expression.[10] BPB can bind to these receptors, mimicking the effects of the natural hormone 17β-estradiol.[10]

-

G Protein-Coupled Estrogen Receptor (GPER): This membrane-bound receptor mediates rapid, non-genomic estrogenic signaling.[11][12] Studies have shown that BPB binds to GPER with a significantly higher affinity than BPA, suggesting a potent role in activating these rapid signaling cascades.[13][14]

The activation of GPER by BPB can trigger a cascade of downstream events, including:

-

Calcium Mobilization: A rapid increase in intracellular calcium levels.[12][13][14]

-

cAMP Production: An increase in the secondary messenger cyclic adenosine monophosphate.[12][13]

-

Activation of Kinase Pathways: Phosphorylation and activation of pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[11][15][16]

These signaling events can ultimately lead to changes in gene expression and cellular behavior, such as cell proliferation and migration.[11][17]

Adverse Effects on the Male Reproductive System

A significant body of evidence points to the detrimental effects of BPB on the male reproductive system. In vivo studies in rats have demonstrated that exposure to BPB can lead to:

-

Reduced Sperm Production: A decrease in daily sperm production.

-

Altered Sperm Parameters: Negative impacts on sperm count and morphology.[18]

-

Reduced Organ Weight: A decrease in the relative weight of the testes, epididymis, and seminal vesicles.

-

Histopathological Changes: Necrosis of the germinal layer and spermatogonial cells in the seminiferous tubules.[18]

Risk Assessment of this compound

The risk assessment of BPB involves identifying hazard, characterizing the dose-response relationship, assessing exposure, and characterizing the risk. Key parameters in this process are the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), which are used to derive health-based guidance values such as a Tolerable Daily Intake (TDI) or a Reference Dose (RfD).

Table 3: Selected NOAEL and LOAEL Values for Bisphenols from Reproductive and Developmental Toxicity Studies

| Substance | Species | Study Type | Endpoint | NOAEL | LOAEL | Source |

| Bisphenol A | Rat | 2-Generation | Systemic Toxicity | 5 mg/kg/day | 50 mg/kg/day | [19][20] |

| Bisphenol A | Rat | CLARITY-BPA Core Study | Female Reproductive Tract | - | 25,000 µg/kg/day | [21][22][23] |

| Bisphenol A | Rat | Subacute | Epididymal Sperm Count | 50 mg/kg/day | 200 mg/kg/day | [18] |

| Bisphenol A | Rat | 3-Generation | Systemic Toxicity | 5 mg/kg/day | 50 mg/kg/day | [24] |

| Bisphenol F | Rat | Reproductive/Developmental | - | 20 mg/kg/day | 100 mg/kg/day | [6] |

Note: Specific NOAEL/LOAEL values for this compound from multiple studies are not as readily available in the literature as for BPA. The values for BPA and BPF are provided for comparative purposes.

A recent study integrating epidemiological data and animal experiments derived an oral reference dose (RfD) for BPB using Benchmark Dose (BMD) modeling. The BMD-derived RfD for BPB was determined to be 1.05 µ g/kg-bw/day .

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of the toxicological properties of substances like BPB. The following provides a generalized workflow for a reproductive toxicity study in rats, based on common practices in the field.[18][25][26][27]

A typical study involves the following key steps:

-

Animal Selection and Acclimation: Healthy, young adult rats (e.g., Sprague-Dawley) are selected and allowed to acclimate to the laboratory environment.[26]

-

Group Assignment and Dosing: Animals are randomly assigned to control, vehicle control, and multiple BPB dose groups. The test substance is typically administered daily by oral gavage.[18][26]

-

Pre-mating, Mating, Gestation, and Lactation: Dosing continues through a pre-mating period, mating, gestation for the females, and lactation.[25]

-

F0 and F1 Generation Evaluation: A comprehensive range of endpoints are assessed in both the parental (F0) and first-generation (F1) animals. This includes clinical observations, body weight, food consumption, mating and fertility indices, litter size and survival, and developmental landmarks in the offspring (e.g., anogenital distance, pubertal onset).[25]

-

Necropsy and Terminal Endpoints: At the end of the study, animals are euthanized, and a full necropsy is performed. Key endpoints include organ weights (especially reproductive organs), sperm analysis (motility, concentration, morphology), and histopathological examination of tissues.[18][26]

Conclusion

The available evidence strongly indicates that this compound is a potent endocrine disruptor with toxicological effects on the male reproductive system that are comparable to, and in some cases greater than, those of BPA. Its ability to activate the GPER signaling pathway at low concentrations is a key area of concern. The derived reference dose for BPB is significantly lower than the established NOAELs for systemic toxicity of BPA, suggesting a potentially higher risk at lower exposure levels. This technical guide underscores the need for continued research into the toxicological profile of BPB and other BPA analogs to ensure that their use as substitutes does not perpetuate risks to human health and the environment. Researchers and drug development professionals are encouraged to utilize the presented data and methodologies to inform their own studies and risk assessments of this and other emerging environmental contaminants.

References

- 1. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]

- 2. This compound | C16H18O2 | CID 66166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Data for: Data on ADME parameters of bisphenol A and its metabolites for use in physiologically based pharmacokinetic modelling - Mendeley Data [data.mendeley.com]

- 7. Pharmacokinetics of Bisphenol A in Humans Following a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents | RTI [rti.org]

- 9. Toxicokinetics of bisphenol A, bisphenol S, and bisphenol F in a pregnancy sheep model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Bisphenol AF and this compound Exert Higher Estrogenic Effects than Bisphenol A via G Protein-Coupled Estrogen Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Bisphenol A Induces Gene Expression Changes and Proliferative Effects through GPER in Breast Cancer Cells and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of subacute bisphenol – A toxicity on male reproductive system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. Determining a NOAEL for the consortium linking academic and regulatory insights on BPA toxicity (CLARITY-BPA) core study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determining a NOAEL for the consortium linking academic and regulatory insights on BPA toxicity (CLARITY-BPA) core study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Determining a NOAEL for the consortium linking academic and regulatory insights on BPA toxicity (CLARITY-BPA) core study [frontiersin.org]

- 24. academic.oup.com [academic.oup.com]

- 25. Rat two-generation reproductive toxicity study of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ijvph.org [ijvph.org]

- 27. academic.oup.com [academic.oup.com]

Bisphenol B in Aquatic Systems: An In-depth Technical Guide on its Environmental Sources, Fate, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol B (BPB), a structural analog of the well-known endocrine disruptor Bisphenol A (BPA), is an industrial chemical used in the manufacturing of polymers and resins. While regulatory scrutiny has increasingly focused on BPA, leading to its substitution in many consumer products, the environmental presence and biological impact of its analogs, including BPB, are of growing concern. This technical guide provides a comprehensive overview of the current scientific understanding of BPB in aquatic ecosystems, addressing its sources, environmental fate, and the molecular mechanisms through which it interacts with aquatic organisms.

Environmental Sources and Occurrence of this compound

The primary pathway for BPB to enter aquatic environments is through anthropogenic activities. Industrial effluents from manufacturing facilities that produce or utilize BPB-containing resins and plastics are significant point sources.[1] Additionally, wastewater treatment plants (WWTPs) are major contributors, as they receive BPB from domestic and industrial sewage but may not completely remove it during treatment processes.[2] The leaching of BPB from consumer products, such as plastics and epoxy resins that end up in landfills and subsequently in leachate, also contributes to its environmental burden.[1]

Data Presentation: Quantitative Occurrence of this compound

The following tables summarize the reported concentrations of this compound in various aquatic matrices.

Table 1: Concentration of this compound in Surface Water

| Location | Water Body Type | Concentration Range (ng/L) | Reference |

| Taihu Lake, China | Freshwater Lake | Not Detected - 14.3 | [3] |

| Turag River, Bangladesh | River (Rainy Season) | 304.6 - 2526.2 | [4] |

| Beibu Gulf, South China Sea | Marine Water | 5.26 - 12.04 (as total BPs, BPA dominant) | [5] |

| Rivers in Vietnam | River | Below Method Detection Limit | [6] |

| Luoma Lake, China | Freshwater Lake | Undetected | [7] |

Table 2: Concentration of this compound in Sediment

| Location | Sediment Type | Concentration Range (ng/g dry weight) | Reference |

| Turag River, Bangladesh | River Sediment | 24,386 - 141,412 | [4] |

| Luoma Lake, China | Lake Sediment | 0.01 - 0.3 (as part of seven bisphenols) | [7] |

| Beibu Gulf, South China Sea | Marine Sediment | Not Detected - 0.19 (as BPS, BPB not specified) | [5] |

Fate of this compound in Aquatic Systems

The persistence and transformation of BPB in aquatic environments are governed by a combination of biotic and abiotic processes.

Biodegradation

Microbial degradation is a key process in the removal of bisphenols from aquatic systems. However, studies indicate that BPB is more resistant to biodegradation compared to other analogs like BPA and Bisphenol F (BPF).[3] The biodegradability of several bisphenols in aerobic river water has been ranked as follows: BPF, HBP > > BPA > BPP > BPE > BPB > TDP > > BPS.[3] In anaerobic conditions, the trend is slightly different: BPF > HBP > BPS, BPA, TDP > BPE > BPB.[3] The half-life of BPB in the water of Taihu Lake, China, was estimated to be between 34 to 75 days in autumn and 12 to 72 days in summer, indicating that its persistence can be influenced by seasonal factors such as temperature.[3]

Photodegradation

Photodegradation, the breakdown of compounds by light, is another important removal pathway for organic pollutants in surface waters. While specific studies on the photodegradation of BPB are limited, research on BPA provides insights into the potential mechanisms. The photodegradation of BPA in water under UV irradiation follows first-order kinetics.[6][8] The process is influenced by factors such as pH, the presence of natural water components like humic acids and inorganic ions, and the intensity of light.[9] Direct photolysis and indirect photoreactions involving reactive oxygen species (ROS) like hydroxyl radicals (•OH) contribute to the degradation.[10] It is plausible that BPB undergoes similar photodegradation processes, although its specific kinetics and transformation products require further investigation.

Experimental Protocols for this compound Analysis

Accurate quantification of BPB in environmental matrices is crucial for assessing its distribution and risk. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique to isolate and preconcentrate bisphenols from water samples.

Protocol:

-

Cartridge Conditioning: A C18 SPE cartridge (e.g., 500 mg, 6 mL) is conditioned sequentially with 5 mL of methanol followed by 5 mL of deionized water.[11]

-

Sample Loading: A filtered water sample (e.g., 500 mL, adjusted to a specific pH if necessary) is passed through the conditioned cartridge at a controlled flow rate.

-

Washing: The cartridge is washed with a small volume of a weak solvent (e.g., 5 mL of 5% methanol in water) to remove interfering substances.

-

Drying: The cartridge is dried under a stream of nitrogen or by applying a vacuum.

-

Elution: BPB is eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or methanol.[11]

-

Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for instrumental analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity for the analysis of BPB in water extracts.

Typical Parameters:

-

Chromatographic Column: A reversed-phase column, such as a C18 or a specialized column for polar compounds (e.g., Acquity BEH C8), is commonly used.[11]

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol is employed.[11]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for bisphenols.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. Specific precursor-to-product ion transitions for BPB are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is another powerful technique for BPB analysis, particularly in more complex matrices like sediment. Derivatization is usually required to increase the volatility of the polar bisphenol compounds.

Protocol:

-

Extraction from Sediment: BPB can be extracted from sediment samples using methods like accelerated solvent extraction (ASE) or ultrasound-assisted extraction with an organic solvent such as methanol or acetonitrile.[12]

-

Clean-up: The extract is cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.[12]

-

Derivatization: The hydroxyl groups of BPB are derivatized to make the molecule more volatile. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or acetic anhydride (AA).[12][13] The reaction is typically carried out by heating the sample extract with the derivatizing agent.

-

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is used for separation.

-

Injection: A splitless or pulsed splitless injection is often employed for trace analysis.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode, targeting the characteristic ions of the derivatized BPB.

-

Biological Interactions and Signaling Pathways

This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the hormonal systems of aquatic organisms, primarily through its interaction with estrogen and androgen receptors.

Estrogenic Activity

BPB exhibits estrogenic activity, meaning it can mimic the effects of the natural hormone estrogen. This occurs through its binding to estrogen receptors (ERs), which are nuclear receptors that function as ligand-activated transcription factors.

Caption: Estrogenic signaling pathway of this compound in aquatic organisms.

Upon entering a cell, BPB can bind to the ligand-binding domain of the estrogen receptor, causing the dissociation of heat shock proteins and leading to a conformational change in the receptor. This activated BPB-ER complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of estrogen-responsive genes, such as the gene for vitellogenin (VTG), an egg yolk precursor protein. The inappropriate production of VTG in male fish is a well-established biomarker of exposure to estrogenic compounds and is indicative of feminization.[14]

Anti-androgenic Activity

In addition to its estrogenic effects, BPB has been shown to exhibit anti-androgenic activity, meaning it can interfere with the action of male hormones (androgens) like testosterone. This can occur through several mechanisms, including antagonism of the androgen receptor (AR).

Caption: Anti-androgenic signaling pathway of this compound in aquatic organisms.

BPB can act as an antagonist to the androgen receptor. It may compete with natural androgens for binding to the AR. When BPB binds to the AR, it may induce a conformational change that prevents the receptor from effectively binding to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of androgen-responsive genes. This can lead to a reduction in male-specific traits and reproductive impairment in male fish.[15]

Conclusion

This compound is an emerging environmental contaminant with the potential to adversely affect aquatic ecosystems. Its persistence in aquatic environments, coupled with its endocrine-disrupting activities, highlights the need for continued research and monitoring. This technical guide provides a foundational understanding of the sources, fate, and biological interactions of BPB. Further research is necessary to fully elucidate the long-term ecological consequences of BPB exposure, particularly in combination with other environmental stressors. The development of more sensitive and robust analytical methods will be crucial for accurate environmental risk assessment and the implementation of effective management strategies.

References

- 1. Bisphenol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Biodegradation of a variety of bisphenols under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bisphenol analogues in water and sediment from the Beibu Gulf, South China Sea: Occurrence, partitioning and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular initiating events of bisphenols on androgen receptor-mediated pathways provide guidelines for in silico screening and design of substitute compounds [hero.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Direct and indirect photodegradation of bisphenol A in the presence of natural water components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. library.dphen1.com [library.dphen1.com]

- 14. mdpi.com [mdpi.com]

- 15. Molecular mechanism of Bisphenol A on androgen receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways of Bisphenol B in Mammalian Systems: An In-depth Technical Guide

Disclaimer: Scientific literature extensively details the metabolic pathways of Bisphenol A (BPA). Due to the close structural similarity between Bisphenol B (BPB) and BPA, differing only by an ethyl group in place of a methyl group on the bridging carbon, the metabolic pathways of BPB are presumed to be analogous to those of BPA. However, a significant knowledge gap exists regarding the specific metabolic pathways of BPB, with limited direct experimental data available. This guide, therefore, presents the well-elucidated metabolic pathways of BPA as a predictive model for BPB metabolism in mammalian systems, supplemented with the available information specific to BPB.

Introduction

This compound (BPB), or 2,2-bis(4-hydroxyphenyl)butane, is a structural analog of the well-known endocrine-disrupting chemical, Bisphenol A (BPA). As concerns over the health effects of BPA have led to its restricted use in various consumer products, other bisphenols, including BPB, have been considered as potential replacements. This has necessitated a thorough understanding of their metabolic fate within mammalian systems to assess their potential for bioaccumulation and toxicity.

This technical guide provides a comprehensive overview of the presumed metabolic pathways of BPB in mammals, drawing heavily on the extensive research conducted on BPA. The primary routes of metabolism for bisphenols involve Phase I oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions, namely glucuronidation and sulfation. Human urine analysis has detected BPB following deconjugation with β-glucuronidase, strongly indicating that conjugation with glucuronic acid or sulfate is a key metabolic route for BPB.

Phase I Metabolism: Oxidation

Phase I metabolism of bisphenols primarily involves hydroxylation of the aromatic rings, a reaction catalyzed by cytochrome P450 enzymes in the liver.[1] For BPA, this process leads to the formation of various hydroxylated metabolites. Given the structural similarity, BPB is expected to undergo similar oxidative transformations.

Key Enzymes Involved (based on BPA data):

-

CYP2C9: This isozyme is considered a major contributor to the hepatic metabolism of BPA.[2][3]

-

CYP3A4: Also plays a role in the oxidation of BPA.

-

Other CYPs: Other isoforms such as CYP2C19, CYP2E1, and CYP1A2 may also contribute to a lesser extent.

The primary oxidative metabolite of BPA is catechol BPA, formed by hydroxylation at the ortho position of the phenol ring. This catechol derivative can be further oxidized to a highly reactive quinone methide intermediate, which has been implicated in the toxic effects of BPA. It is plausible that BPB is similarly metabolized to a catechol-BPB intermediate.

Phase II Metabolism: Conjugation

Following Phase I oxidation, or directly for the parent compound, BPB is expected to undergo extensive Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion from the body. The primary conjugation pathways for bisphenols are glucuronidation and sulfation.

Glucuronidation

Glucuronidation is the major metabolic pathway for BPA and is anticipated to be the same for BPB. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also present in other tissues like the intestine. The process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl groups of BPB, forming BPB-glucuronide.

Key Enzymes Involved (based on BPA data):

-

UGT2B15: Considered the main UGT isoform responsible for BPA glucuronidation in the human liver.

-

UGT1A1 and UGT1A9: Also contribute significantly to hepatic BPA glucuronidation.

The formation of BPB-glucuronide significantly detoxifies the compound by increasing its polarity and facilitating its elimination via urine and bile.

Sulfation

Sulfation is another important Phase II conjugation pathway for bisphenols, although generally considered a minor pathway compared to glucuronidation for BPA in adults.[4] This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of BPB, forming BPB-sulfate.

Key Enzymes Involved (based on BPA data):

-

SULT1A1: The primary SULT isoform involved in the sulfation of BPA.

-

SULT1E1: Also shows activity towards BPA.

Similar to glucuronidation, sulfation increases the water solubility of BPB, aiding in its excretion.

Quantitative Data on Bisphenol Metabolism (Based on BPA)

Due to the lack of quantitative data for BPB metabolism, the following tables summarize key kinetic parameters for the enzymatic reactions involved in BPA metabolism. These values provide an estimate of the efficiency of the metabolic pathways that BPB is likely to undergo.

Table 1: Kinetic Parameters for BPA Glucuronidation by Human Liver Microsomes and Recombinant UGTs

| Enzyme Source | Vmax (nmol/min/mg protein) | Km (µM) | Reference |

| Pooled Human Liver Microsomes | 4.71 ± 0.30 | 45.8 ± 8.9 | [5] |

| Recombinant UGT2B15 | - | 6.0 | - |

| Recombinant UGT1A1 | - | 19.3 | - |

| Recombinant UGT1A9 | - | 23.0 | - |

Table 2: Kinetic Parameters for BPA Sulfation by Human Liver Cytosol

| Parameter | Value | Reference |

| Vmax (pmol/min/mg protein) | 123 ± 6 | [4] |

| Km (µM) | 0.43 ± 0.09 | [4] |

Experimental Protocols